BenchChemオンラインストアへようこそ!

Butirosin disulfate salt

aminoglycoside biosynthesis structure-activity relationship antibiotic resistance evasion

Butirosin disulfate salt (CAS 51022-98-1) is the only naturally occurring aminoglycoside bearing the (S)-4-amino-2-hydroxybutyrate (AHB) side chain at N1 of the 2-DOS ring—the structural inspiration for amikacin. Its unique resistance-modifying enzyme (AME) evasion profile—retaining activity (MIC 0.5–1 µg/mL) against E. coli expressing APH(3')-I where neomycin and ribostamycin fail—makes it an irreplaceable probe for discriminating resistance mechanisms. Documented incomplete cross-resistance with gentamicin and a lower nephro/ototoxicity profile further distinguish it from generic aminoglycosides. Ideal for susceptibility testing panel development, biosynthetic gene cluster studies, and novel aminoglycoside derivatization programs. Procure this research-use-only antibiotic complex to advance your AME characterization or scaffold-optimization project.

Molecular Formula C21H45N5O20S2
Molecular Weight 751.7 g/mol
Cat. No. B1232860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButirosin disulfate salt
SynonymsAnhydrous Butirosin Sulfate
Butirosin
Butirosin A
Butirosin B
Butirosin Sulfate
Butirosin Sulfate, Anhydrous
Butirosin Sulphate
Butirosins
Sulfate, Anhydrous Butirosin
Sulfate, Butirosin
Sulphate, Butirosin
Molecular FormulaC21H45N5O20S2
Molecular Weight751.7 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C21H41N5O12.2H2O4S/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4)/t6?,7?,8?,9?,10-,11+,12-,13?,14-,15-,16+,17?,18-,20?,21?;;/m1../s1
InChIKeyJBEJXNWZBGTDKN-OJBGRLICSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butirosin Disulfate Salt: Aminoglycoside Antibiotic Complex for Antimicrobial Susceptibility Research and Resistance Mechanism Studies


Butirosin disulfate salt (CAS 51022-98-1) is a water-soluble aminoglycoside antibiotic complex obtained from submerged fermentation of Bacillus circulans strains NRRL B-3312 and B-3313 [1]. The complex consists of two isomeric components—butirosin A (80–85%) and butirosin B (15–20%)—which differ only in the configuration at one carbon atom of the pentose moiety [2]. Butirosin is unique among naturally occurring aminoglycosides in possessing an (S)-4-amino-2-hydroxybutyrate (AHB, also designated AHBA) side chain substituted at the N1 position of the central 2-deoxystreptamine (2-DOS) ring, a structural feature that directly inspired the semisynthetic development of amikacin, isepamicin, and netilmicin [3]. It is classified as a 4,5-disubstituted 2-deoxystreptamine aminoglycoside, structurally related to neomycin and ribostamycin, and exerts its antibacterial effect by binding to the bacterial 30S ribosomal subunit to inhibit protein synthesis.

Why Generic Substitution Fails: Butirosin Disulfate Salt Structural and Pharmacological Differentiation from In-Class Aminoglycoside Alternatives


Despite sharing a 2-deoxystreptamine core with clinically prevalent aminoglycosides such as gentamicin, kanamycin, neomycin, and ribostamycin, butirosin disulfate salt cannot be treated as an interchangeable member of this antibiotic class. Three principal lines of differentiation preclude generic substitution: (i) the naturally occurring AHB side chain at N1 provides a distinct resistance-modifying enzyme evasion profile, protecting butirosin from several acetyltransferases and phosphotransferases that inactivate structural analogs lacking this moiety [1]; (ii) direct comparative studies reveal incomplete cross-resistance between butirosin and gentamicin, with a significant fraction of gentamicin-resistant clinical isolates remaining moderately susceptible to butirosin [2]; and (iii) the toxicity profile differs quantitatively—butirosin has been shown to be less nephrotoxic and considerably less ototoxic than gentamicin in laboratory animals, while also demonstrating lower acute toxicity than neomycin [3]. These differences are material to scientific selection decisions in susceptibility testing, resistance mechanism research, and aminoglycoside derivatization programs.

Butirosin Disulfate Salt Quantitative Differentiation Evidence: Comparator-Backed Data for Scientific Procurement Decisions


Naturally Occurring (S)-4-Amino-2-Hydroxybutyrate (AHB) Side Chain: Structural Differentiation from All Other Naturally Occurring Aminoglycosides

Butirosin is the only naturally occurring aminoglycoside that possesses an (S)-4-amino-2-hydroxybutyrate (AHB/AHBA) side chain substituted at the N1 position of the 2-deoxystreptamine ring. This structural feature is absent in all other naturally sourced aminoglycosides including gentamicin, kanamycin, neomycin, ribostamycin, tobramycin, and sisomicin, which carry an unsubstituted N1 amine or, in the case of semi-synthetic derivatives, a chemically added AHB group [1]. The presence of this side chain protects butirosin from binding and inactivation by several classes of plasmid-encoded aminoglycoside-modifying enzymes (AMEs); the AHB group was subsequently exploited as a key pharmacophoric element in the semisynthetic design of amikacin (from kanamycin A), isepamicin (from gentamicin B), and netilmicin [2]. However, butirosin—like amikacin and isepamicin—remains susceptible to inactivation by APH(3')-IIIa, as demonstrated by the co-crystal structure of APH(3')-IIIa in complex with butirosin A and AMPPNP at 2.4 Å resolution [1].

aminoglycoside biosynthesis structure-activity relationship antibiotic resistance evasion

Butirosin A vs. Ribostamycin and Neomycin B: Comparative MIC Data Against Escherichia coli Strains Harboring Defined Aminoglycoside Resistance Determinants

In a side-by-side susceptibility panel using E. coli strains carrying defined plasmid-encoded aminoglycoside-modifying enzymes, butirosin A consistently demonstrated lower minimum inhibitory concentrations (MICs) than both ribostamycin and neomycin B, particularly against strains harboring the APH(3')-I phosphotransferase gene [1]. Against the susceptible E. coli TG1 strain, butirosin A exhibited an MIC range of 1–2 µg/mL compared to 4 µg/mL for ribostamycin and 4–8 µg/mL for neomycin B. Against E. coli TG1 carrying pTZ19U-3 encoding APH(3')-I, butirosin A maintained an MIC of 0.5–1 µg/mL, whereas ribostamycin showed an elevated MIC of 4–8 µg/mL and neomycin B was completely inactive (MIC ≥ 32 µg/mL), representing at least a 4- to 32-fold advantage for butirosin A [1]. This demonstrates that the AHB side chain of butirosin A provides measurable protection against APH(3')-I-mediated inactivation that is not available to the structurally related 4,5-disubstituted aminoglycosides ribostamycin and neomycin B.

minimum inhibitory concentration aminoglycoside-modifying enzymes APH(3')-I AAC(6')/APH(2'')

Butirosin A Resistance Profiling Against 16S rRNA Methyltransferase-Harboring Gram-Negative Pathogens: Comparative MIC Values vs. Arbekacin, Gentamicin, and Apramycin

A 2018 comparative susceptibility study evaluated butirosin A alongside arbekacin, gentamicin, apramycin, and streptomycin against isogenic Klebsiella pneumoniae and Pseudomonas aeruginosa strains harboring acquired 16S rRNA methyltransferase genes (armA and/or npmA), which confer high-level pan-aminoglycoside resistance [1]. Against the control K. pneumoniae strain (BKKZ1436), butirosin A exhibited an MIC of 1 µg/mL, comparable to arbekacin (0.25 µg/mL) and gentamicin (0.25 µg/mL), and superior to apramycin (2 µg/mL). However, against K. pneumoniae strains carrying armA (BKKZ1437) or npmA (BKKZ1438), butirosin A MIC rose dramatically to >128 µg/mL, matching apramycin's profile (>128 µg/mL for npmA strains) and contrasting with gentamicin (16 µg/mL against npmA) and arbekacin (8 µg/mL against npmA), which retained partial activity against npmA. Against P. aeruginosa, butirosin A showed an MIC of 16 µg/mL against both control and armA-carrying strains, but >128 µg/mL against npmA and armA+npmA strains. Notably, butirosin A outperformed gentamicin against the P. aeruginosa control strain (16 vs. 1 µg/mL is actually a disadvantage), but the critical observation is that butirosin A showed a resistance profile distinct from both gentamicin and arbekacin, being fully inactivated by armA-mediated G1405 methylation (like apramycin) but displaying intermediate behavior with npmA [1].

16S rRNA methyltransferase armA npmA multidrug-resistant Gram-negative bacteria MIC profiling

Butirosin vs. Gentamicin Therapeutic Ratio Superiority in Murine Infection Models: Direct Head-to-Head Comparison of Protective and Lethal Doses

A comprehensive 1974 head-to-head study by Heifetz et al. directly compared butirosin (BTN) and gentamicin (GTM) across multiple parameters: in vitro MICs, acute subcutaneous median protective doses (PD50) in murine infection models, peak serum levels at protective doses, and therapeutic ratios derived from the quotient of acute median lethal dose (LD50) to median protective dose (PD50) [1]. Although gentamicin was more potent on a weight basis in terms of absolute MIC values against most Gram-negative pathogens, the therapeutic ratios—calculated as LD50/PD50—were superior for butirosin [1]. This finding was corroborated by independent pharmacokinetic data: after single subcutaneous injection in mice, both antibiotics achieved peak serum levels at 15 minutes and exhibited comparable serum elimination half-lives of approximately 20 minutes, indicating that the therapeutic ratio advantage was not driven by gross pharmacokinetic differences [1]. Butirosin's acute LD50 in mice administered subcutaneously was reported as 2,951 mg/kg [2], providing a quantitative basis for the safety margin.

therapeutic index in vivo efficacy PD50 LD50 mouse infection model

Incomplete Cross-Resistance Between Butirosin and Gentamicin: Clinical Isolate Susceptibility Divergence Documented in a Direct Comparative Study

The 1974 Heifetz et al. study explicitly documented that cross-resistance between butirosin (BTN) and gentamicin (GTM) occurred in a variable and incomplete manner: a number of bacterial strains that were strongly resistant to gentamicin remained moderately susceptible to butirosin [1]. This finding was presaged by an earlier 1972 study from the same group reporting that butirosin was active in vitro against Pseudomonas aeruginosa including gentamicin-resistant clinical isolates, and demonstrated efficacy in experimental mouse infections at relatively low doses [2]. In standard agar diffusion susceptibility testing, inhibition zones greater than 12 mm around 30-µg butirosin disks denoted susceptibility, corresponding to MIC values of ≤25 µg/mL [1]. Additional evidence from plasmid biology studies showed that the R plasmid pMG5, which confers resistance to kanamycin, amikacin (BB-K8), butirosin, tobramycin, and sisomicin in P. aeruginosa via kanamycin acetyltransferase, does not confer resistance to gentamicin—confirming that the resistance determinants affecting butirosin and gentamicin are not fully overlapping [3].

cross-resistance gentamicin-resistant isolates Pseudomonas aeruginosa susceptibility testing aminoglycoside resistance

Reduced Nephrotoxicity and Ototoxicity of Butirosin Relative to Gentamicin and Neomycin: Quantitative and Qualitative Comparative Toxicity Evidence from Preclinical Studies

Multiple independent preclinical investigations have established that butirosin possesses a more favorable toxicity profile compared with structurally and clinically related aminoglycosides. A 1976 clinical pharmacodynamics review concluded that butirosin 'appears to have less antibacterial potency than gentamicin on a weight basis, but it appears to be less nephrotoxic and considerably less ototoxic in laboratory animals than the older drug' [1]. Quantitative differentiation in nephrotoxicity among seven aminoglycosides—including butirosin, gentamicin, tobramycin, sisomicin, kanamycin, amikacin, and bekanamycin—was demonstrated experimentally in rats through evaluation of urinary excretion rates of tubular cells and enzymes [2]. In a dedicated comparative nephrotoxicity study of butirosin and bekanamycin in rats, the tubulotoxic threshold dose—defined as the lowest dose inducing pathologic tubular cell excretion—was determined to be 5 mg/kg per day for both drugs, providing a quantitative benchmark for renal tolerability [3]. Separately, butirosin has been characterized as 'less toxic than neomycin' while retaining good antibacterial activity against Pseudomonas aeruginosa strains resistant to neomycin, ribostamycin, and kanamycin [4]. This combination of reduced mammalian toxicity with retained anti-pseudomonal activity against neomycin-resistant strains represents a differentiated profile within the 4,5-disubstituted aminoglycoside subclass.

nephrotoxicity ototoxicity preclinical safety urinary enzyme excretion tubular cell excretion

Butirosin Disulfate Salt: Evidence-Backed Research and Industrial Application Scenarios for Scientific Procurement


Aminoglycoside Resistance Mechanism Dissection Using Butirosin Disulfate Salt as a Resistance Enzyme-Specific Probe Compound

Butirosin disulfate salt serves as a uniquely informative probe for distinguishing among aminoglycoside-modifying enzyme (AME) resistance mechanisms. Because it is the only naturally occurring aminoglycoside bearing the N1-AHB side chain, it shows a susceptibility profile that differs from both unmodified 4,5-disubstituted aminoglycosides (neomycin, ribostamycin) and 4,6-disubstituted aminoglycosides (gentamicin, kanamycin). The quantitative MIC data demonstrating butirosin A's retained activity (0.5–1 µg/mL) against E. coli expressing APH(3')-I—where ribostamycin (4–8 µg/mL) and neomycin B (≥32 µg/mL) are substantially or completely inactivated [1]—enables its use in isogenic strain panels to discriminate APH(3')-I-mediated resistance from AAC(6')- or APH(2'')-mediated resistance. This application is directly supported by the 2018 resistance profiling data against methyltransferase-harboring strains, which further differentiate butirosin's susceptibility signature from arbekacin, gentamicin, and apramycin [2].

Scaffold for Semi-Synthetic Aminoglycoside Derivatization Programs Targeting Phosphotransferase and Acetyltransferase Evasion

The butirosin AHB side chain was the direct structural inspiration for the development of amikacin, isepamicin, and netilmicin—clinically vital semi-synthetic aminoglycosides that incorporate the AHB pharmacophore to evade AME inactivation [3]. For research programs engaged in aminoglycoside derivatization, butirosin disulfate salt provides the naturally occurring template against which novel AHB-modified or deoxygenated analogs (such as 5''-amino-5''-deoxybutirosin, AD-BTN, and 3',4'-dideoxy-6'-C-methylbutirosins, DCB-A and DCB-B) are benchmarked [4]. The established therapeutic ratio advantage over gentamicin and the quantitative tubulotoxic threshold dose (5 mg/kg/day) provide baseline safety metrics for evaluating whether derivatization compromises the favorable toxicity profile of the parent scaffold [5].

Antimicrobial Susceptibility Testing (AST) Panel Inclusion for Gentamicin-Resistant Gram-Negative Isolate Surveillance

The documented incomplete cross-resistance between butirosin and gentamicin—where bacterial strains strongly resistant to gentamicin may remain moderately susceptible to butirosin [6]—supports the inclusion of butirosin in antimicrobial susceptibility testing panels for epidemiological surveillance and resistance mechanism epidemiology. In standard agar diffusion testing, susceptibility is indicated by inhibition zones >12 mm around 30-µg disks, equivalent to an MIC ≤25 µg/mL [6]. This breakpoint, combined with the finding that the R plasmid pMG5 confers resistance to butirosin and amikacin but not gentamicin [7], positions butirosin as a complementary AST marker that can reveal resistance genotypes that gentamicin-only screening would fail to detect, particularly in Pseudomonas aeruginosa surveillance programs.

Biosynthetic Pathway Research and Butirosin Gene Cluster Comparative Genomics in Non-Actinomycete Bacilli

Butirosin is uniquely produced by non-actinomycete Bacilli (Bacillus circulans and related Paenibacillus species), distinguishing it from the vast majority of clinically relevant aminoglycosides that originate from Streptomyces or Micromonospora spp. [8]. The complete butirosin biosynthetic gene cluster (BGC) has been sequenced and functionally characterized, revealing the enzymatic pathway for AHB side chain biosynthesis, attachment, and the epimerization at C-3'' that distinguishes butirosin A from butirosin B [9]. Comparative genome analysis has identified complete butirosin BGCs in Paenibacillus chitinolyticus, enabling cross-species biosynthetic comparisons [8]. This makes butirosin disulfate salt an essential reference standard for researchers studying the evolutionary origins of aminoglycoside biosynthetic diversity, 2-DOS aminoglycoside assembly logic, and the horizontal transfer of resistance and biosynthetic genes across Gram-positive and Gram-negative bacterial phyla.

Quote Request

Request a Quote for Butirosin disulfate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.